![molecular formula C22H29BrN2O3 B2584460 1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide CAS No. 845305-82-0](/img/structure/B2584460.png)

1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

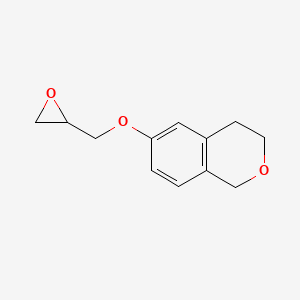

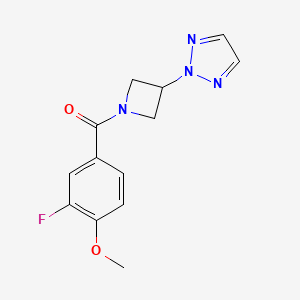

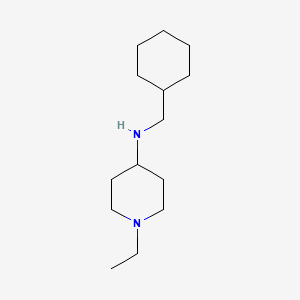

“1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide” is a chemical compound with the molecular formula C22H29BrN2O3 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a pyridinium ring, which is further connected to a piperidine ring through an oxygen atom . The piperidine ring carries a tert-butoxycarbonyl (Boc) protecting group .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 449.39 . More detailed physical and chemical properties (such as melting point, boiling point, and density) are not available in the sources I found.Scientific Research Applications

Synthesis and Structural Characterization

Research on derivatives of 1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide, focusing on their synthesis and structural characterization, indicates potential applications in the development of novel compounds for drug discovery. These studies involve the synthesis of intermediates and novel compounds through various chemical reactions, providing insight into their structural properties via NMR, MS, IR spectroscopy, and bioactivity analyses. Such research underpins the development of small molecular antagonists targeting specific receptors, showing promise in fields such as HIV-1 prevention and CCR5 antagonism, which are crucial for therapeutic applications in infectious diseases and oncology (Cheng De-ju, 2015; Cheng De-ju, 2014).

Organic Synthesis and Medicinal Chemistry

The compound and its related structures find extensive use in organic synthesis and medicinal chemistry, aiding in the construction of complex molecules with potential therapeutic benefits. Notable applications include the synthesis of oxindoles and aminopyrroles through palladium-catalyzed C-H functionalization, showcasing the compound's utility in facilitating reactions critical for developing enzyme inhibitors and other bioactive molecules. Such methodologies contribute to the advancement of medicinal chemistry, offering new routes to synthesize compounds with desired biological activities (J. Magano et al., 2014; A. Khlebnikov et al., 2018).

Corrosion Inhibition

In the field of material science, derivatives of this compound have been studied for their potential as corrosion inhibitors for metals. This research is pivotal in developing new strategies to protect metals from corrosion, thereby extending their life and reducing maintenance costs. The effectiveness of these compounds as inhibitors suggests their applicability in various industrial applications, highlighting the compound's versatility beyond medicinal chemistry (Amro A. Raheem et al., 2022).

Safety and Hazards

Properties

IUPAC Name |

tert-butyl 4-(1-benzylpyridin-1-ium-4-yl)oxypiperidine-1-carboxylate;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N2O3.BrH/c1-22(2,3)27-21(25)24-15-11-20(12-16-24)26-19-9-13-23(14-10-19)17-18-7-5-4-6-8-18;/h4-10,13-14,20H,11-12,15-17H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNUUFNTOFLJRA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=[N+](C=C2)CC3=CC=CC=C3.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-Dimethylphenyl)-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2584379.png)

![2-[(2-Fluorobenzyl)amino]-4-isopropylpyrimidine-5-carboxylic acid](/img/structure/B2584381.png)

![1-(2-methoxyphenyl)-3-[4-(morpholin-4-yl)-2-phenylquinolin-6-yl]urea](/img/structure/B2584384.png)

![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2584391.png)

![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2584392.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide](/img/structure/B2584393.png)

![N-(2,5-dimethoxyphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2584397.png)

![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2584400.png)